Indoline-7-carbaldehyde

Vue d'ensemble

Description

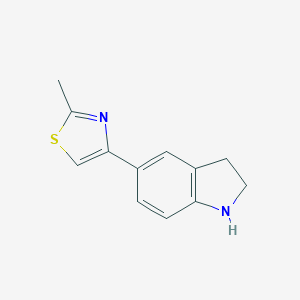

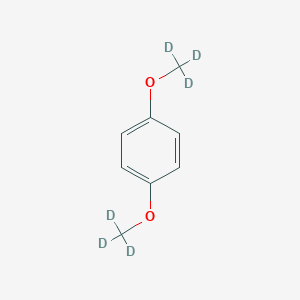

Indoline-7-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific structure of indoline-7-carbaldehyde includes an aldehyde functional group at the seventh position of the indole ring system. This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and material science.

Synthesis Analysis

Several methods have been developed for the synthesis of indoline-7-carbaldehyde derivatives. One approach involves the direct synthesis of indolizine-1-carbaldehydes through a 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides, which provides a one-step route to functionalized indolizines under mild conditions . Another method includes the aminocatalyzed cascade synthesis of 1,7-annulated indoles from indole-7-carbaldehyde derivatives and α,β-unsaturated aldehydes, which yields enantioenriched products with good yields and enantioselectivities . Additionally, the π-extension of indoles using acrolein as a linker has been reported to synthesize indolo[3,2-a]carbazole-6-carbaldehydes, demonstrating the versatility of indole derivatives in complex molecule construction .

Molecular Structure Analysis

The molecular structure of indoline-7-carbaldehyde is characterized by the presence of an aldehyde group, which is a key functional group that can undergo various chemical transformations. The indole core itself is a planar and aromatic system that can participate in electrophilic substitution reactions. The position of the aldehyde group at the seventh position allows for unique reactivity patterns and the potential for regioselective metalation, as substituents on the indole ring can significantly influence the outcome of such reactions .

Chemical Reactions Analysis

Indoline-7-carbaldehyde and its derivatives are involved in a variety of chemical reactions. For instance, indol-3-yl-carbaldehyde oximes can react with electrophilic alkenes/alkynes to generate nitrones and isoxazolidines through tandem processes . Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones, showcasing the compound's susceptibility to oxidative transformations . Furthermore, indoline-7-carbaldehyde derivatives can be used in a Brønsted acid-catalyzed [4+2]-heterocyclization to synthesize pyrroloquinolines, highlighting the compound's utility in constructing complex heterocyclic cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline-7-carbaldehyde derivatives are influenced by their molecular structure. The aldehyde group is typically reactive, allowing for further functionalization and the formation of various derivatives. The indole core contributes to the compound's aromaticity and planarity, which can affect its photophysical properties. For example, indoline spiropyrans based on a related structure exhibit photochromic and ionochromic properties, which can be exploited for the visual detection of metal ions . The presence of substituents on the indole ring can also modulate the compound's reactivity and physical properties, as seen in the regioselective metalation of 3-indolecarbaldehyde .

Applications De Recherche Scientifique

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) developed a method using gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes, a class of compounds related to Indoline-7-carbaldehyde. This method is significant for its operational simplicity and efficiency, producing yields of 70-99% (Kothandaraman et al., 2011).

Antiproliferative Potency Towards Cancer Cell Lines

Fawzy et al. (2018) synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, exhibiting significant antiproliferative activity towards human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines (Fawzy et al., 2018).

Synthesis and Biological Activity of Indole-3-Carbaldehyde

Madan (2020) reports the synthesis of knoevenagel condensed products of indole-3-carbaldehydes, highlighting their potential as anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Synthesis of 4,7-Indoloquinones

Alamgir et al. (2008) demonstrated the synthesis of 6-methoxy-4,7-indoloquinones from 4,6-dimethoxyindole-7-carbaldehydes, using Dakin oxidation. This synthesis has applications in creating structural variations for research purposes (Alamgir et al., 2008).

Promoters for Plant’s Root Growth

Somei et al. (2007) discovered that 2-haloindole-3-carbaldehydes, structurally related to Indoline-7-carbaldehyde, promote plant root growth, with applications in combating desertification in areas like the Gobi Desert (Somei et al., 2007).

Palladium-Catalyzed C-7 Acylation of Indolines

Shin et al. (2015) describe a palladium-catalyzed oxidative acylation of indolines at the C-7 position, leading to the synthesis of 7-acylated indolines. This technique offers a new approach to synthesize indoles with diverse biological properties (Shin et al., 2015).

Tyrosinase Inhibitor from Fungus

Shimizu et al. (2003) isolated Indole-3-carbaldehyde as a tyrosinase inhibitor from fungus YL185, showing its potential in inhibiting melanin production in B16 melanoma cells (Shimizu et al., 2003).

Redox Isomerization to Form N-Alkyl Indoles

Deb et al. (2011) reported a catalytic reaction of indolines with aldehydes to yield N-alkyl indoles, demonstrating a novel synthetic application for indoline derivatives (Deb et al., 2011).

Synthesis of Thiopyrano[2,3-b:6,5-b']diindoles

Jha et al. (2014) developed a synthesis method for thiopyrano[2,3-b:6,5-b']diindoles, using 2-(alkylthio)-indole-3-carbaldehydes, demonstrating a new avenue for creating complex indole derivatives (Jha et al., 2014).

Microwave Irradiation Enhanced Synthesis of Indolylchalcones

Zahran et al. (2010) explored the microwave irradiation-enhanced synthesis of indolylchalcones and their analogs, finding significant antitumor activity against human hepatocellular carcinoma cell line (Hep-G2) (Zahran et al., 2010).

Aminocatalyzed Cascade Synthesis of Enantioenriched Indoles

Giardinetti et al. (2015) report a cascade strategy for the enantioselective synthesis of 1,7-annulated indoles, offering a new method for synthesizing structurally complex indole derivatives (Giardinetti et al., 2015).

Safety And Hazards

Orientations Futures

Indoline-7-carbaldehyde has been used as a reactant for the preparation of various compounds, indicating its potential for future applications in chemical synthesis . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROBXXAXJAJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363222 | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-7-carbaldehyde | |

CAS RN |

143262-21-9 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143262-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)